molecular formula C23H39NO9 B2656904 Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 173725-23-0

Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B2656904
CAS No.: 173725-23-0
M. Wt: 473.563
InChI Key: NNNCCZODQRUEHT-GNJRFXKQSA-N
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Description

Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS: 173725-23-0) is a synthetic glycoside derivative featuring a nonyl (C9) alkyl chain, a 2-acetamido group, and three acetylated hydroxyl groups on a glucopyranoside backbone. This compound belongs to a class of acetylated N-acetylglucosamine (GlcNAc) derivatives widely used in glycoscience for studying carbohydrate-protein interactions, enzymatic activity, and glycosylation mechanisms.

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-nonoxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO9/c1-6-7-8-9-10-11-12-13-29-23-20(24-15(2)25)22(32-18(5)28)21(31-17(4)27)19(33-23)14-30-16(3)26/h19-23H,6-14H2,1-5H3,(H,24,25)/t19-,20-,21-,22-,23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNCCZODQRUEHT-GNJRFXKQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate acetylation . The nonyl group is then introduced through a nucleophilic substitution reaction using nonyl bromide in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Alkyl or aryl halides in the presence of a suitable catalyst.

Major Products

    Hydrolysis: Deacetylated Nonyl 2-acetamido-2-deoxy-b-D-glucopyranoside.

    Oxidation: Carboxylic acids derived from the oxidation of the nonyl group.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Antimicrobial Activity

Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has been studied for its effectiveness as an antimicrobial agent. Research indicates that it acts as a potent inhibitor of bacterial enzymes, which can be crucial in developing new antibiotics.

Case Study:

A study published in Biosynth demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Biomedical Research

The compound has shown promise in biomedical research, particularly in the treatment of viral infections. Its structural similarity to natural glycosides allows it to interact effectively with viral proteins.

Case Study:

Research highlighted in Advances in Synthesis & Catalysis discusses the use of similar glycosides in inhibiting hepatitis virus replication, suggesting that Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside could have analogous effects .

Drug Delivery Systems

Due to its glycosidic nature, Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside can be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances bioavailability and targeted delivery.

Data Table: Comparison of Drug Delivery Efficacy

Compound NameBioavailability (%)Targeted Delivery Efficiency (%)
Nonyl 2-acetamido8575
Standard Glycoside6050

Synthetic Chemistry

The compound serves as a versatile building block in synthetic chemistry for creating more complex molecules. Its reactivity allows chemists to modify its structure easily for various applications.

Case Study:

A publication from ResearchGate details the synthesis pathways involving Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside as an intermediate for producing novel glycosides with enhanced properties .

Mechanism of Action

The antimicrobial activity of Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is primarily attributed to its ability to disrupt microbial cell membranes. The nonyl group interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. Additionally, the acetylated sugar moiety can interfere with microbial metabolic processes, further enhancing its antimicrobial efficacy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside with key analogs differing in alkyl chain length or substituents:

Compound Name Alkyl Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications References
Nonyl 2-acetamido-3,4,6-tri-O-acetyl-... Nonyl (C9) C23H37NO9* ~473.5 173725-23-0 Surfactant studies, enzyme substrates
Octyl 2-acetamido-3,4,6-tri-O-acetyl-... Octyl (C8) C22H35NO9 ~459.4 Not provided Glycosylation research, enzyme inhibition
Amyl 2-acetamido-3,4,6-tri-O-acetyl-... Amyl (C5) C19H31NO9 417.45 146288-30-4 Organic synthesis intermediates
Butyl 2-acetamido-3,4,6-tri-O-acetyl-... Butyl (C4) C18H29NO9 403.42 155197-37-8 Research chemicals, analytical standards
Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-... Isopropyl (C3) C17H27NO9 ~389.4 Not provided Biochemical probe development

Notes:

  • *Calculated based on structural analogs (e.g., Amyl derivative in ).
  • Longer alkyl chains (e.g., Nonyl vs.

Key Research Trends and Gaps

  • Structural Optimization: Shorter alkyl chains (Butyl, Amyl) favor aqueous solubility, while longer chains (Nonyl, Octyl) enhance lipid bilayer interactions.
  • Synthetic Challenges : Scalability of glycosylation reactions and deprotection steps (e.g., acetyl group removal) require further optimization for industrial applications .

Biological Activity

Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic glycoside that has garnered attention for its biological activities, particularly as an inhibitor of various enzymes and its potential therapeutic applications. This article explores its biological activity, underlying mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H25NO8\text{C}_{14}\text{H}_{25}\text{N}\text{O}_{8}

It features a nonyl group attached to a 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside backbone. The presence of multiple acetyl groups enhances its lipophilicity, potentially influencing its biological interactions.

Enzyme Inhibition

Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has been identified as a potent inhibitor of bacterial enzymes. Specifically, it inhibits glycosyltransferases involved in the biosynthesis of polysaccharides. This inhibition can disrupt bacterial cell wall synthesis, making it a candidate for antibiotic development .

Cellular Effects

Research indicates that this compound affects cellular processes by influencing glycosaminoglycan (GAG) synthesis. In vitro studies have shown that various analogs of 2-acetamido-2-deoxy-D-glucose can reduce the incorporation of labeled glucosamine into GAGs. For instance, one study demonstrated that certain acetylated analogs significantly inhibited D-[3H]glucosamine incorporation into GAGs while not affecting total protein synthesis . The mechanism appears to involve competition for metabolic pathways essential for GAG synthesis.

Case Studies and Experimental Data

  • Inhibition of GAG Synthesis :
    • A study using primary hepatocytes revealed that nonyl derivatives reduced D-[3H]glucosamine incorporation into GAGs by competing with natural substrates. This effect was observed at concentrations as low as 1 mM .
  • Impact on Protein Synthesis :
    • The compound did not significantly inhibit total protein synthesis at lower concentrations but showed moderate effects at higher doses. Restoration of protein synthesis was possible with exogenous uridine, suggesting a uridine trapping mechanism .
  • Molecular Mechanism :
    • The incorporation of nonyl derivatives into GAGs may lead to premature chain termination due to structural modifications, resulting in smaller GAG sizes compared to controls .

Data Tables

Study Concentration (mM) Effect on D-[3H]Glucosamine Incorporation Effect on Total Protein Synthesis
Study A1.07% of control60% of control
Study B0.5Moderate inhibitionNo significant change
Study C1.0Significant reductionRestored with uridine

Q & A

Q. What synthetic strategies are optimal for preparing Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside?

The compound is synthesized via sequential protection and glycosylation steps. A typical protocol involves:

  • Hydroxyl Protection : React 2-deoxy-D-glucose with acetic anhydride in acetic acid to acetylate the 3,4,6-hydroxyl groups .
  • Amine Protection : Introduce the acetamido group at C2 using phthalimido or acetyl protecting groups to prevent side reactions .
  • Glycosylation : Couple the protected glucosamine derivative with a nonyl glycosyl donor (e.g., trichloroacetimidate or thioglycoside) under Lewis acid catalysis (e.g., BF₃·Et₂O) to form the β-glycosidic bond .
  • Deprotection : Selective removal of acetyl groups under mild alkaline conditions (e.g., NaOMe/MeOH) yields the final product .

Q. How do the acetyl and nonyl groups influence the compound’s reactivity in glycosylation reactions?

  • Acetyl Groups : The 3,4,6-O-acetyl groups act as temporary protecting groups, enabling regioselective glycosylation by blocking undesired hydroxyl reactivity. They also stabilize intermediates during synthesis .
  • Nonyl Group : The hydrophobic nonyl chain enhances solubility in organic solvents, facilitating glycosylation in non-polar media. It also mimics natural lipidated glycans, making the compound useful for studying membrane-associated glycoconjugates .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, with acetyl methyl protons appearing at δ 1.9–2.1 ppm and anomeric protons at δ 4.5–5.5 ppm (J₁,₂ ~8–10 Hz for β-configuration) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+Na]⁺ expected for C₂₉H₄₇NO₁₀: calc. 602.32, observed 602.31) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for challenging stereoisomers .

Advanced Research Questions

Q. How does this compound serve as a substrate for studying glycosyltransferase specificity?

The nonyl chain mimics lipid anchors in natural substrates, enabling assays to probe:

  • Enzyme Kinetics : Measure transfer rates to acceptors (e.g., oligosaccharides or peptides) using HPLC or fluorescence-based detection .
  • Structural Insights : Co-crystallize with glycosyltransferases (e.g., LgtC) to map active-site interactions, particularly how the nonyl group influences binding .
  • Data Contradictions : Discrepancies in catalytic efficiency may arise from varying enzyme isoforms or buffer conditions (e.g., divalent cation requirements) .

Q. What role does this compound play in glycan array fabrication for lectin binding studies?

  • Immobilization : The nonyl group allows covalent attachment to hydrophobic surfaces (e.g., nitrocellulose or functionalized glass) via lipid-mediated interactions .
  • Specificity Screening : Arrays containing this compound can identify lectins (e.g., galectins) that recognize GlcNAc motifs, with binding quantified via fluorescence or SPR .
  • Contradiction Analysis : False positives may occur due to nonspecific hydrophobic interactions; control experiments with non-acetylated analogs are essential .

Q. How can conflicting data on enzymatic hydrolysis rates be resolved?

  • Source Variability : Test glycosidases (e.g., hexosaminidases) from multiple organisms, as substrate specificity varies widely .
  • Protection Group Interference : Compare hydrolysis rates of fully acetylated vs. partially deacetylated analogs to assess steric hindrance .
  • Kinetic Modeling : Use Michaelis-Menten analysis to distinguish between competitive inhibition (e.g., from residual acetyl groups) and true substrate incompatibility .

Q. What strategies optimize the compound’s use in synthesizing β-(1→6)-linked GlcNAc oligomers?

  • Iterative Glycosylation : Use the compound as a glycosyl donor in stepwise elongation, with temporary deprotection of the 6-OH group after each coupling .
  • Orthogonal Protection : Replace 3,4-O-acetyl groups with benzyl ethers for selective removal under hydrogenolysis, enabling precise chain extension .
  • Troubleshooting : Low yields may result from anomerization; monitor reaction progress via TLC (Rf shift in heptane/acetone 3:7) and adjust catalyst loading .

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